![molecular formula C24H29N3O2 B2524176 1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034359-95-8](/img/structure/B2524176.png)
1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and ring structures, including a piperidine ring and an azetidine ring . Piperidine and azetidine are both important heterocyclic systems used in the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring and an azetidine ring, both of which are saturated heterocycles . The presence of the carbonyl group (C=O) and the amide group (CONH2) also contribute to the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carbonyl group is often involved in nucleophilic addition reactions, while the amide group can participate in hydrolysis reactions . The exact reactions this compound can undergo would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and evaluation of compounds structurally related to "1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide" have been explored in the context of developing potential antidepressant and nootropic agents. For instance, compounds involving azetidinones and Schiff's bases demonstrated significant antidepressant activity in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).
Antibacterial Activity
A study on 2-aminomethyl-1-azetidinyl groups attached to quinolines showed enhanced antibacterial activity against various strains, indicating the importance of this structural feature in designing potent antibacterial agents. The most active compound demonstrated potency superior to existing antibacterial agents, suggesting a promising avenue for therapeutic development (Fujita et al., 1998).
Neurokinin-2 Receptor Antagonists
Research into neurokinin-2 (NK2) antagonists has yielded compounds with improved metabolic stability and functional potency for the NK2 receptor, indicating their potential for treating related disorders. This underscores the therapeutic relevance of structural modifications in enhancing drug efficacy and stability (Mackenzie et al., 2002).
Design and Synthesis for Drug Discovery
The design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, piperazine, and morpholine have been explored. These compounds demonstrated increased size and conformational flexibility compared to their parent heterocycles, suggesting their utility as advanced building blocks in drug discovery (Feskov et al., 2019).
Anti-Acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase, suggesting the significance of substituent variation at the benzamide and piperidine nitrogen atom in modulating activity. This research contributes to the development of antidementia agents (Sugimoto et al., 1990).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c25-24(29)20-11-13-26(14-12-20)21-16-27(17-21)23(28)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-22H,11-17H2,(H2,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHZBIKRQYLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.